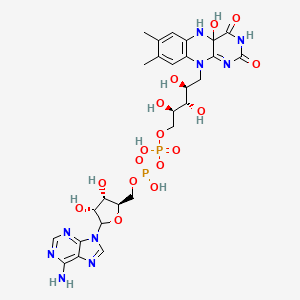
aeroplysinin-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-Aeroplysinin 2 is a brominated compound derived from marine sponges, particularly from the genus Aplysina. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure and bioactivity make it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Aeroplysinin 2 typically involves bromination reactions starting from simpler organic precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization to form the characteristic brominated ring structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of (±)-Aeroplysinin 2 is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
(±)-Aeroplysinin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated rings to less oxidized forms.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives, each with distinct biological activities.
Aplicaciones Científicas De Investigación
(±)-Aeroplysinin 2 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying bromination reactions and the synthesis of brominated natural products.
Biology: The compound is used to investigate the biological pathways and mechanisms of marine-derived bioactive compounds.
Medicine: Due to its antimicrobial and anticancer properties, (±)-Aeroplysinin 2 is studied for potential therapeutic applications.
Industry: The compound’s unique properties make it a candidate for developing new antimicrobial agents and other industrial applications.
Mecanismo De Acción
The mechanism of action of (±)-Aeroplysinin 2 involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and proteins, disrupting cellular processes and leading to cell death in microbial and cancer cells. The exact molecular pathways are still under investigation, but its ability to induce apoptosis and inhibit cell proliferation is well-documented.
Comparación Con Compuestos Similares
Similar Compounds
Aeroplysinin 1: Another brominated compound from the same genus with similar biological activities.
Bromotyrosine derivatives: A class of compounds with structural similarities and comparable bioactivities.
Uniqueness
(±)-Aeroplysinin 2 stands out due to its specific brominated structure and the range of biological activities it exhibits. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and potential therapeutic applications.
Propiedades
Número CAS |
37676-85-0 |
|---|---|
Fórmula molecular |
C9H8Br2O4 |
Peso molecular |
339.96 g/mol |
Nombre IUPAC |
(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
ZIWGLWRAFFMGTG-DTWKUNHWSA-N |
SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
SMILES isomérico |
COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |
SMILES canónico |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
Sinónimos |
aeroplysinin-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)
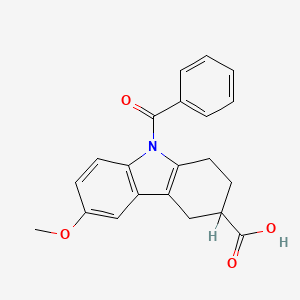

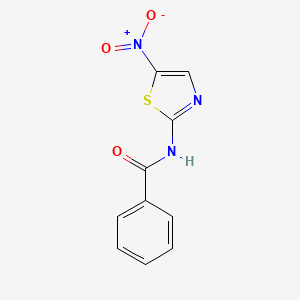
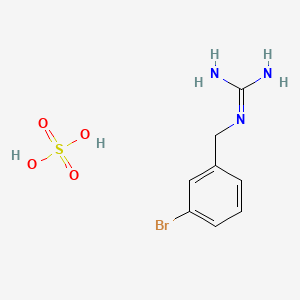

![1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)](/img/structure/B1201300.png)


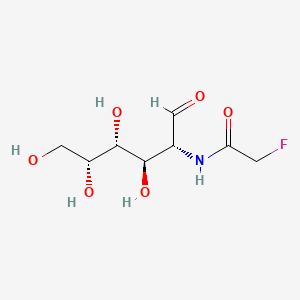
![2-[2-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3-dihydroindol-3-yl]acetic acid](/img/structure/B1201305.png)
![6,7-Dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1201306.png)
